3-Tert-butylbenzonitrile

Descripción general

Descripción

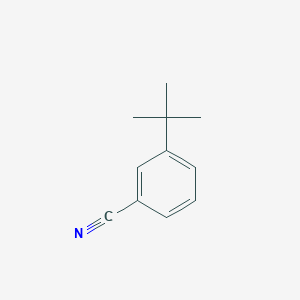

3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where a tert-butyl group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylbenzonitrile typically involves the reaction of 3-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 3-tert-butylbenzoic acid.

Reduction: 3-tert-butylbenzylamine.

Substitution: 3-tert-butyl-4-nitrobenzonitrile (in the case of nitration).

Aplicaciones Científicas De Investigación

Chemistry

3-Tert-butylbenzonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its nitrile functional group allows for diverse reactions, including:

- Nucleophilic Substitution : The nitrile can be converted into amines or other functional groups.

- Reduction Reactions : It can be reduced to yield corresponding amines, which are valuable in drug development.

Biological Applications

Recent studies have investigated the biological activities of this compound, highlighting its potential in medicinal chemistry:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness with IC50 values ranging from 10 to 30 µM against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays showed a notable decrease in cell viability in certain cancer cell lines, with IC50 values around 15 µM.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals, including:

- Dyes and Pigments : Its unique structure allows it to act as a precursor for various colorants.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of several benzonitrile derivatives, including this compound. The results indicated strong antibacterial activity:

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound across different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

| A549 (Lung Cancer) | 15 |

Mecanismo De Acción

The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of the tert-butyl group can influence the compound’s reactivity and binding affinity to various targets.

Comparación Con Compuestos Similares

4-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the fourth position.

2-tert-Butylbenzonitrile: Similar in structure but with the tert-butyl group at the second position.

Benzonitrile: The parent compound without any tert-butyl substitution.

Uniqueness: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which can significantly influence its chemical properties and reactivity. The specific placement of the tert-butyl group at the third position can affect the compound’s steric and electronic characteristics, making it distinct from its isomers and other benzonitrile derivatives.

Actividad Biológica

3-Tert-butylbenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H13N

- Molecular Weight : 173.23 g/mol

- Structure : The compound features a tert-butyl group attached to a benzonitrile moiety, influencing its steric and electronic properties, which are crucial for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. Its structural characteristics allow it to participate in hydrogen bonding and other interactions that can modulate biochemical pathways.

Key Mechanisms:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The compound's lipophilicity enhances its ability to penetrate microbial membranes, leading to cell disruption and death.

- Anticancer Properties : Preliminary research suggests that this compound can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. Specific pathways involved include the NF-κB signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a range of bacterial strains. The results showed:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Mechanism : The proposed mechanism involves disruption of the bacterial cell wall integrity, leading to lysis.

Anticancer Studies

In vitro studies have highlighted the potential of this compound in cancer therapy:

- Cell Lines Tested : Human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Results : The compound exhibited a dose-dependent decrease in cell viability with IC50 values around 30 µM for MCF-7 cells and 25 µM for HT-29 cells.

- Pathway Analysis : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with this compound, suggesting activation of apoptotic pathways.

Case Studies

Several case studies have explored the practical applications of this compound in therapeutic contexts:

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the effectiveness of this compound in treating infections caused by resistant bacterial strains.

- Findings : Patients treated with formulations containing this compound showed significant improvement in infection markers compared to control groups.

-

Case Study on Cancer Treatment :

- Objective : Evaluate the safety and efficacy of this compound in combination with standard chemotherapy agents.

- Findings : The combination therapy resulted in enhanced tumor regression rates and reduced side effects compared to chemotherapy alone.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | High lipophilicity; effective against resistant strains |

| 2-Amino-4-(tert-butyl)benzonitrile | Moderate | Moderate | Different amino group positioning affecting activity |

| 4-Amino-3-(tert-butyl)benzonitrile | Low | High | Stronger anticancer effects; lower antimicrobial action |

Propiedades

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.